molecular formula C19H33NO B5157100 N,N-diethyl-6-(2,3,5-trimethylphenoxy)hexan-1-amine

N,N-diethyl-6-(2,3,5-trimethylphenoxy)hexan-1-amine

Cat. No.: B5157100
M. Wt: 291.5 g/mol
InChI Key: YWIJXZWAZOIUDM-UHFFFAOYSA-N
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Description

N,N-diethyl-6-(2,3,5-trimethylphenoxy)hexan-1-amine is a tertiary amine compound characterized by its unique structure, which includes a phenoxy group substituted with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-6-(2,3,5-trimethylphenoxy)hexan-1-amine typically involves the reaction of 2,3,5-trimethylphenol with 6-bromohexan-1-amine in the presence of a base, followed by alkylation with diethylamine. The reaction conditions often include the use of solvents like ethanol or toluene and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-6-(2,3,5-trimethylphenoxy)hexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N,N-diethyl-6-(2,3,5-trimethylphenoxy)hexan-1-amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N-diethyl-6-(2,3,5-trimethylphenoxy)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-5-(2,3,5-trimethylphenoxy)-1-pentanamine
  • N,N-diethyl-6-(2,4,6-trimethylphenoxy)hexan-1-amine

Uniqueness

N,N-diethyl-6-(2,3,5-trimethylphenoxy)hexan-1-amine is unique due to the specific positioning of the methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The length of the hexan-1-amine chain also differentiates it from similar compounds, potentially affecting its solubility and interaction with molecular targets.

Properties

IUPAC Name

N,N-diethyl-6-(2,3,5-trimethylphenoxy)hexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO/c1-6-20(7-2)12-10-8-9-11-13-21-19-15-16(3)14-17(4)18(19)5/h14-15H,6-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIJXZWAZOIUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCCCOC1=CC(=CC(=C1C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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